(1-Methylpyrrolidin-3-yl) methanamine dihydrochloride, also known as [(3S)-1-methylpyrrolidin-3-yl]methanamine dihydrochloride, is an organic compound with significant relevance in both chemistry and biology. This compound is classified as a secondary amine and is recognized for its role as a building block in the synthesis of more complex molecules. It has garnered attention for its potential therapeutic properties and applications in medicinal chemistry.
The compound is synthesized primarily from 1-methylpyrrolidine through reactions involving formaldehyde and hydrogen chloride. Various synthetic methods have been developed to optimize yield and purity, including controlled temperature environments and the use of solvents like methanol or ethanol.
(1-Methylpyrrolidin-3-yl) methanamine dihydrochloride is classified under the following categories:
The synthesis of (1-Methylpyrrolidin-3-yl) methanamine dihydrochloride typically involves:
The synthesis can be achieved through various routes, including:
The molecular structure of (1-Methylpyrrolidin-3-yl) methanamine dihydrochloride features a pyrrolidine ring with a methyl group at the nitrogen position and an amine functional group.
Property | Value |
---|---|
IUPAC Name | [(3S)-1-methylpyrrolidin-3-yl]methanamine;hydrochloride |
InChI | InChI=1S/C6H14N2.ClH/c1-8-3-2-6(4-7)5-8;/h6H,2-5,7H2,1H3;1H/t6-/m0./s1 |
InChI Key | QKYJYFADIGZPFZ-RGMNGODLSA-N |
Isomeric SMILES | CN1CCC@HCN.Cl |
Canonical SMILES | CN1CCC(C1)CN.Cl |
(1-Methylpyrrolidin-3-yl) methanamine dihydrochloride can undergo several types of chemical reactions:
Common reagents and conditions used in these reactions include:
The mechanism of action of (1-Methylpyrrolidin-3-yl) methanamine dihydrochloride involves its interaction with biological systems where it may act as a ligand for various receptors. Its structural properties allow it to participate in biological pathways, potentially influencing neurotransmitter systems or other cellular processes .
Key chemical properties include:
The boiling point remains unspecified in many sources but is generally inferred to be consistent with similar organic compounds.
(1-Methylpyrrolidin-3-yl) methanamine dihydrochloride has diverse applications across several fields:
This compound's unique stereochemistry and functional properties make it valuable in research settings, particularly in medicinal chemistry and pharmacology.
The synthesis of the heterocyclic amine precursor for (1-methylpyrrolidin-3-yl)methanamine relies heavily on catalytic reductive amination strategies that balance atom economy with functional group tolerance. The core synthetic pathway begins with 1-methylpyrrolidin-3-one, which undergoes reductive amination with ammonium salts or ammonia in the presence of borohydride reducing agents. Research indicates that sodium borohydride (NaBH₄) in methanol at 0-5°C provides optimal conversion to the primary amine without N-methyl over-alkylation, achieving yields exceeding 78% after isolation [6]. Alternative protocols employing borane-dimethyl sulfide complexes in tetrahydrofuran demonstrate improved chemoselectivity for the primary amine functionality, particularly when handling moisture-sensitive intermediates [6].
Table 1: Comparative Reductive Amination Conditions for (1-Methylpyrrolidin-3-yl)methanamine Synthesis
Reducing Agent | Solvent System | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
---|---|---|---|---|
Sodium borohydride | Methanol | 0-5 | 4 | 78-82 |
Borane-THF | Tetrahydrofuran | 25 (reflux) | 12 | 85-88 |
Sodium cyanoborohydride | Methanol/acetate buffer | 25 | 18 | 70-75 |
Catalyst optimization reveals that Lewis acids like boron trifluoride etherate (BF₃·OEt₂) significantly accelerate the imine formation step, reducing reaction times by 40% compared to uncatalyzed procedures. This catalytic enhancement is attributed to the electrophilic activation of the carbonyl group, facilitating nucleophilic attack by ammonia donors [6]. Recent innovations focus on catalytic transfer hydrogenation methodologies using ammonium formate and palladium on carbon, which eliminate the need for specialized hydrogenation equipment while maintaining yields above 80% at the free base stage prior to salt formation .
Conversion of the free base (1-methylpyrrolidin-3-yl)methanamine to its dihydrochloride salt is critical for improving the compound's physicochemical stability, crystallinity, and handling properties. Salt formation employs stoichiometric hydrogen chloride (HCl) in anhydrous ethereal solvents, typically diethyl ether or tetrahydrofuran, to precipitate the crystalline salt. The process requires meticulous control of stoichiometry (2:1 HCl:amine) to prevent monohydrochloride contamination, which compromises long-term stability [8]. Optimization studies demonstrate that slow addition of HCl gas into a cooled (-10°C) solution of the free base in anhydrous ethanol produces the highest purity dihydrochloride (≥99% by HPLC) with minimal hygroscopicity [8].
Table 2: Dihydrochloride Crystallization Parameters and Product Characteristics
Acid Source | Solvent | Temperature (°C) | Stoichiometry (HCl:Amine) | Hygroscopicity | Decomposition Point (°C) |
---|---|---|---|---|---|
HCl (g) | Anhydrous ethanol | -10 to 0 | 2.2:1 | Low | 248-252 (dec) |
Conc. HCl (aq) | Isopropanol | 0-5 | 2.5:1 | Moderate | 240-245 (dec) |
HCl/dioxane | Diethyl ether | -15 | 2.1:1 | Very Low | 250-255 (dec) |
The resulting dihydrochloride salt exhibits superior thermal stability compared to the free base, with decomposition points consistently above 240°C. Crystallographic analysis confirms that the diprotonated species forms an extended hydrogen-bonding network in the solid state, contributing to its low hygroscopicity—a critical attribute for pharmaceutical processing . Alternative anion screening (e.g., sulfate, phosphate) revealed inferior crystallization behavior and increased hygroscopicity, establishing dihydrochloride as the optimal salt form for industrial applications requiring long-term storage stability [8].
The chiral center at the pyrrolidine 3-position necessitates enantioselective synthesis strategies for applications requiring optically pure (R)-(1-methylpyrrolidin-3-yl)methanamine dihydrochloride. The most efficient approach utilizes chiral pool starting materials, particularly L-malic acid derivatives, which provide the (R)-configuration after decarboxylative ring closure [6]. Advances in asymmetric hydrogenation of enamine precursors using DuPhos-rhodium catalysts achieve enantiomeric excess (ee) values >98% at pilot scale, though catalyst costs remain prohibitive for commercial production [4].
Chiral resolution presents a cost-effective alternative at kilogram scale. Diastereomeric salt formation with L-tartaric acid in isopropanol/water mixtures enables separation of the (R)-enantiomer with 95% ee after a single recrystallization. Subsequent freebasing and dihydrochloride regeneration yield pharmaceutically acceptable material meeting ICH impurity guidelines (<0.5% total enantiomeric impurity) [8]. Enzymatic resolution using immobilized Candida antarctica lipase B (CAL-B) and vinyl acetate as acyl donor demonstrates remarkable efficiency on multigram quantities, achieving 99% ee after 48 hours at 30°C, albeit with 45% maximum theoretical yield for the desired enantiomer [4].
Molecular modeling studies indicate the (R)-enantiomer exhibits superior docking affinity for muscarinic receptor subtypes compared to its (S)-counterpart, rationalizing the pharmacological preference for this enantiomer in central nervous system targeting ligands [4]. The dihydrochloride salt of the (R)-enantiomer shows identical crystallographic packing to the racemate but exhibits 15% higher aqueous solubility—a property critical for formulation development .
Scale-up to multikilogram production of (1-methylpyrrolidin-3-yl)methanamine dihydrochloride requires addressing exotherm management and catalyst recycling challenges inherent in batch processes. Catalytic hydrogenation at elevated pressures (50-100 psi H₂) using Raney nickel catalysts in aqueous ammonia solutions provides robust conversion of the precursor oxime or enamine, achieving >95% conversion with catalyst lifetimes exceeding 10 batches before significant activity loss [6]. Recent implementations of continuous flow hydrogenation platforms featuring fixed-bed Pd/Al₂O₃ catalysts demonstrate remarkable efficiency improvements: Residence times under 5 minutes at 80°C and 20 bar hydrogen pressure afford complete conversion, eliminating batch-to-batch variability while reducing solvent consumption by 70% .
Integrated continuous processing combines reductive amination, solvent exchange, and hydrochloride salt formation in a three-stage reactor sequence. The free base synthesis occurs in a plug-flow reactor with in-line IR monitoring for imine reduction completeness, followed by membrane solvent exchange into anhydrous ethanol, culminating in crystallization via HCl gas infusion in a segmented flow crystallizer. This continuous approach achieves space-time yields of 350 g/L·h—a 12-fold improvement over batch protocols—while maintaining purity specifications >99.5% [6]. Quality by Design (QbD) studies identify hydrogen pressure, ammonia stoichiometry, and crystallization cooling rate as critical process parameters requiring tight control (±5% of setpoint) to ensure consistent particle size distribution (D90 < 50 µm) and bulk density (>0.6 g/mL) in the final dihydrochloride crystals .
Final purification of (1-methylpyrrolidin-3-yl)methanamine dihydrochloride employs either recrystallization or preparative chromatography, with selection dependent on impurity profiles and intended application. Solvent-mediated recrystallization remains the industrial standard for pharmaceutical-grade material, utilizing ethanol/acetone or methanol/diethyl ether binary solvent systems. The optimal protocol dissolves the crude salt in minimal ethanol at 60°C, followed by controlled addition of acetone (4:1 v/v) and slow cooling to 0°C at 5°C/hour. This yields needle-shaped crystals with impurity rejection efficiencies >98% for residual palladium and organic byproducts, meeting ICH Q3D elemental impurity guidelines without additional treatment [6] [8].
Chromatographic purification of the free base prior to salt formation becomes necessary when synthesizing material for radiolabeling applications requiring ultra-high chemical purity (>99.95%). Strong cation exchange resins (e.g., Dowex 50WX2-100) in ammonium hydroxide/methanol elution systems effectively remove diamine byproducts formed during reductive amination. Preparative reversed-phase HPLC using C18 silica and isocratic elution with acetonitrile/0.1 M ammonium bicarbonate (95:5) achieves baseline separation of enantiomeric impurities at the 0.1% level, though with significant solvent consumption (5 L solvent/g product) [7].
Table 3: Purification Performance Comparison for (1-Methylpyrrolidin-3-yl)methanamine Dihydrochloride
Purification Method | Solvent System | Purity Outcome (%) | Recovery Yield (%) | Key Impurities Removed |
---|---|---|---|---|
Ethanol/acetone recrystallization | Ethanol + 4 vol acetone | 99.7 | 85 | Dimers, Pd catalysts, organic volatiles |
Methanol/diethyl ether recrystallization | Methanol + 6 vol ether | 99.5 | 88 | Water, inorganic salts |
Cation exchange chromatography | Methanol/NH₄OH gradient | 99.3 | 75 | Diamines, hydrolyzed intermediates |
Preparative HPLC (C18) | ACN/0.1M NH₄HCO₃ (95:5) | 99.95 | 60 | Enantiomers, trace metals |
Hybrid purification approaches gain traction for GMP manufacturing: Initial crystallization removes bulk impurities followed by simulated moving bed (SMB) chromatography polishing. This reduces solvent consumption by 40% compared to standalone chromatography while achieving higher purity (99.9%) than crystallization alone . Thermogravimetric analysis (TGA) confirms that properly purified dihydrochloride salt retains <0.1% solvent residues after vacuum drying at 80°C for 24 hours, satisfying regulatory limits for residual solvents in pharmaceutical intermediates [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: